molecular formula C8H4BrClF3NO B8224812 3-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride

3-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride

Cat. No.: B8224812
M. Wt: 302.47 g/mol
InChI Key: ZFYKDFLIZBEKFB-AUWJEWJLSA-N
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Description

3-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride is a chemical compound known for its unique structural features and reactivity. The presence of bromine, hydroxy, and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications. Its molecular formula is C8H4BrClF3NO, and it is often used in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that can be functionalized to introduce the bromine, hydroxy, and trifluoromethyl groups.

    Bromination: The aromatic compound undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atom.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride. .

    Formation of Carboximidoyl Chloride: The final step involves the formation of the carboximidoyl chloride group, which can be achieved through reactions with chlorinating agents such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine or carboximidoyl chloride groups, resulting in the formation of corresponding reduced products.

    Substitution: The bromine and trifluoromethyl groups can participate in substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with amines may produce amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and bromine-containing compounds on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to specific targets, while the bromine and hydroxy groups can participate in hydrogen bonding and other interactions. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-3-bromo-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl fluoride
  • (1Z)-3-bromo-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl bromide
  • (1Z)-3-bromo-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl iodide

Uniqueness

Compared to similar compounds, 3-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride is unique due to the presence of the chloride group, which can participate in specific reactions and interactions. The combination of bromine, hydroxy, and trifluoromethyl groups also provides a distinct reactivity profile, making it valuable for various applications.

Properties

IUPAC Name

(1Z)-3-bromo-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF3NO/c9-6-2-4(7(10)14-15)1-5(3-6)8(11,12)13/h1-3,15H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYKDFLIZBEKFB-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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